![molecular formula C21H21N3O3 B2617647 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide CAS No. 1797648-67-9](/img/structure/B2617647.png)
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide
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Description
“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide” is a chemical compound. It’s a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Scientific Research Applications
- Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus . Investigating the antibacterial activity of this quinoline-furan hybrid could lead to the development of novel antimicrobial agents.
- Furan-containing compounds have been investigated for their antitubercular properties. Considering the diverse biological activities associated with furans, exploring the effects of this quinoline-furan compound against Mycobacterium tuberculosis (MTB) could be valuable .
- Some furan derivatives exhibit anti-inflammatory and analgesic activities. Researchers have synthesized compounds with furan moieties and evaluated their potential in managing pain and inflammation . Investigating the effects of our compound in this context could provide insights.
- Hybrid conjugates containing quinoline and piperazine scaffolds have demonstrated antimalarial activity. Our compound’s unique structure might contribute to its effectiveness against malaria parasites .
- Furan derivatives have been explored for various therapeutic purposes, including anti-ulcer, diuretic, muscle relaxant, and anti-protozoal activities . Investigating whether our compound shares any of these properties is worthwhile.
Antibacterial Activity
Antitubercular Research
Anti-Inflammatory and Analgesic Properties
Antimalarial Potential
Other Therapeutic Applications
Drug Resistance Mitigation
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(19-6-5-16-3-1-2-4-18(16)23-19)22-13-15-7-10-24(11-8-15)21(26)17-9-12-27-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUPMVIXBZQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3C=C2)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide |
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